1-(3-Carboxypropyl)-3,7-dimethylxanthine 1-(3-Carboxypropyl)-3,7-dimethylxanthine 1-(3-Carboxypropyl)-3,7-dimethylxanthine is an oxopurine.
Brand Name: Vulcanchem
CAS No.: 6493-07-8
VCID: VC20763840
InChI: InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)
SMILES: CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol

1-(3-Carboxypropyl)-3,7-dimethylxanthine

CAS No.: 6493-07-8

Cat. No.: VC20763840

Molecular Formula: C11H14N4O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Carboxypropyl)-3,7-dimethylxanthine - 6493-07-8

CAS No. 6493-07-8
Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
IUPAC Name 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid
Standard InChI InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)
Standard InChI Key WKASGTGXOGALBG-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O
Canonical SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O

1-(3-Carboxypropyl)-3,7-dimethylxanthine is a synthetic xanthine derivative primarily recognized as a metabolite of pentoxifylline, a pharmaceutical agent with vasodilatory and anti-inflammatory properties . This compound belongs to the class of oxopurines and is characterized by a xanthine core substituted with a 3-carboxypropyl group at the 1-position and methyl groups at the 3- and 7-positions . Below is a structured analysis of its key characteristics and research findings.

Physical and Chemical Properties

Limited data exist for the non-deuterated form, but its deuterated analog (CAS#1246816-64-7) exhibits:

  • Density: 1.5±0.1 g/cm³

  • Boiling Point: 575.6±56.0°C at 760 mmHg

  • Flash Point: 301.9±31.8°C

  • LogP: -0.11 (indicating moderate hydrophilicity)

The parent compound’s exact physicochemical parameters remain less documented but are inferred to align closely with its structural analogs .

Synthesis and Production

Industrial synthesis typically involves:

  • Alkylation: Reacting 3,7-dimethylxanthine with a carboxypropyl halide under basic conditions.

  • Purification: Chromatographic techniques to isolate the metabolite .
    Production is often "made to order" due to specialized applications, with stringent regulatory controls .

Research Applications

Pharmacological Studies

  • Metabolic Pathway: Identified as a key metabolite of pentoxifylline, contributing to its anti-inflammatory effects via PDE inhibition .

  • Biochemical Interactions: Modulates adhesion molecules (e.g., ICAM-1) and cytokine production, potentially influencing vascular permeability .

Analytical Chemistry

  • Biomonitoring: Detected in human blood samples via LC-MS, serving as a biomarker for pentoxifylline exposure .

  • Reference Standard: Used in forensic and toxicology laboratories to calibrate assays .

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